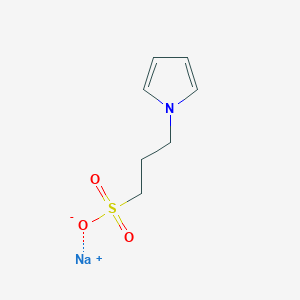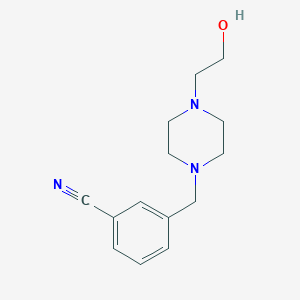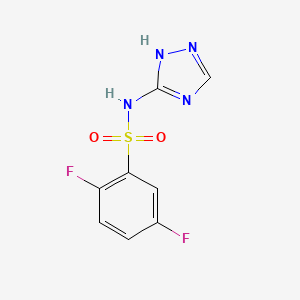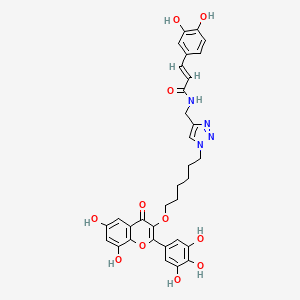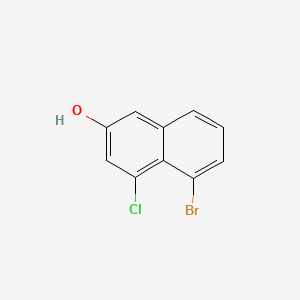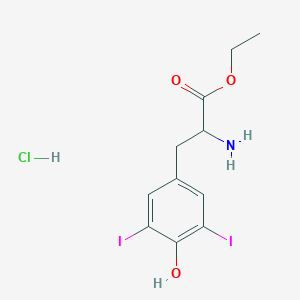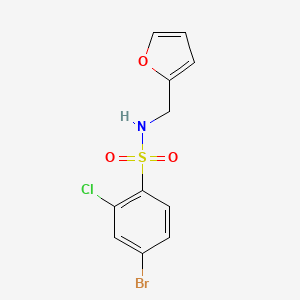![molecular formula C15H26O9 B14895703 I_a_-D-Glucopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl](/img/structure/B14895703.png)
I_a_-D-Glucopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
I_a_-D-Glucopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl: is a synthetic compound with the molecular formula C15H26O9 and a molecular weight of 350.36 g/mol . This compound is characterized by its glucopyranoside structure, which is a glucose molecule bound to another molecule through a glycosidic bond. The presence of the propynyl and ethoxy groups makes it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of I_a_-D-Glucopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl involves multiple steps. The general synthetic route includes:
Starting Material: The synthesis begins with a glucopyranoside derivative.
Etherification: The glucopyranoside undergoes etherification with 2-propyn-1-ol to introduce the propynyl group.
Ethoxylation: Subsequent ethoxylation steps introduce the ethoxy groups, resulting in the final compound.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific catalysts, and purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
I_a_-D-Glucopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or propynyl groups, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
I_a_-D-Glucopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and glycosylation processes.
Industry: Used in the production of specialty chemicals and materials, such as surfactants and polymers.
Mécanisme D'action
The mechanism of action of I_a_-D-Glucopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl involves its interaction with molecular targets through its functional groups. The glucopyranoside moiety can interact with enzymes and proteins, while the propynyl and ethoxy groups can participate in various chemical reactions. These interactions can modulate biological pathways and processes, making the compound useful in research and development .
Comparaison Avec Des Composés Similaires
Similar compounds to I_a_-D-Glucopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl include other glucopyranoside derivatives with different substituents. These compounds may have variations in their functional groups, leading to differences in their chemical reactivity and applications. For example:
β-D-Glucopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl: Similar structure but with a different stereochemistry.
α-D-Glucopyranoside derivatives: Variations in the glycosidic bond configuration.
Other ethoxylated glucopyranosides: Differences in the length and type of ethoxy chains.
Propriétés
Formule moléculaire |
C15H26O9 |
|---|---|
Poids moléculaire |
350.36 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C15H26O9/c1-2-3-20-4-5-21-6-7-22-8-9-23-15-14(19)13(18)12(17)11(10-16)24-15/h1,11-19H,3-10H2/t11-,12-,13+,14-,15-/m1/s1 |
Clé InChI |
IXCVCNLRVJBMIS-UXXRCYHCSA-N |
SMILES isomérique |
C#CCOCCOCCOCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES canonique |
C#CCOCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2'-(tert-Butyldimethylsilyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14895638.png)
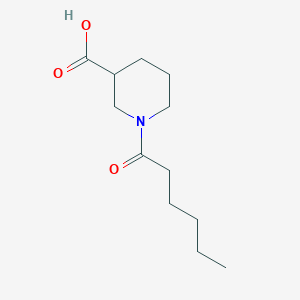
![[4-[(1S,11S,12R,16S)-11-acetyl-13,15-dioxo-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]phenyl] acetate](/img/structure/B14895643.png)
![4-Fluoro-2-[(1-homopiperidino)methyl]phenylZinc bromide](/img/structure/B14895654.png)
